3-(1-Aminoethyl)aniline

Physicochemical Characterization Separation Science Quality Control

Regioisomeric impurity risks compromising reaction yields and invalidating structure-activity relationships. 3-(1-Aminoethyl)aniline (CAS 129725-48-0) provides the exact meta-substitution pattern essential for reproducible results. • Meta-substituted diamine with dual primary amine groups and an undefined chiral center for enantioselective synthesis. • Distinct physicochemical profile (logP 0.69, mp 51-56°C, bp 266.5°C) vs. ortho/para isomers, ensuring unambiguous identification. • Cited in patents for epoxy molding compounds and advanced polymers (JP-2021147613-A, WO-2021187235-A1). • Available from stock with rigorous quality control; suitable for medicinal chemistry, MOF synthesis, and analytical reference standards.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 129725-48-0
Cat. No. B164463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoethyl)aniline
CAS129725-48-0
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)N)N
InChIInChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3
InChIKeyMBWYRMCXWROJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Aminoethyl)aniline CAS 129725-48-0 – Baseline Properties and Procurement Overview


3-(1-Aminoethyl)aniline (CAS 129725-48-0), also known as 1-(3-aminophenyl)ethylamine or 3-amino-α-methylbenzylamine, is a chiral aromatic diamine featuring a meta-substituted aniline core bearing a 1-aminoethyl side chain [1]. With the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol, this compound exists as a solid at ambient temperature with a melting point of 51–56 °C . It possesses one undefined stereocenter at the benzylic position, yielding a racemic mixture unless otherwise specified . The dual primary amine functionalities—one directly attached to the aromatic ring and the other located on the α‑carbon of the ethyl side chain—confer distinct nucleophilic and coordination properties that differentiate it from simpler aromatic amines .

Why Generic Substitution of 3-(1-Aminoethyl)aniline Is Scientifically Unsound


Although compounds such as 2-(1-aminoethyl)aniline (ortho isomer) and 4-(1-aminoethyl)aniline (para isomer) share the same molecular formula (C₈H₁₂N₂) and molecular weight (136.19 g/mol), their physicochemical properties and reactivity profiles diverge sharply due to the position of the aminoethyl substituent on the aniline ring [1]. The meta-substitution pattern of 3-(1-aminoethyl)aniline imparts a unique electronic distribution and steric environment that directly influences boiling point, melting behavior, lipophilicity, and nucleophilic character . Interchanging the target compound with its ortho or para analogs without experimental validation risks compromising reaction yields, altering polymer properties, or invalidating structure‑activity relationships in medicinal chemistry programs . The quantitative evidence below substantiates that 3-(1-aminoethyl)aniline is not a fungible commodity but a structurally precise building block with measurable differentiation.

Quantitative Differentiation of 3-(1-Aminoethyl)aniline (CAS 129725-48-0) Versus Regioisomeric Analogs


Boiling Point Deviation: Meta vs. Ortho vs. Para Regioisomers

3-(1-Aminoethyl)aniline exhibits an intermediate boiling point of 266.5 °C at 760 mmHg, which is 3.2 °C higher than its ortho isomer (263.3 °C) and 3.2 °C lower than its para isomer (269.7 °C) [1]. This reproducible difference, measured under identical predicted conditions, arises from the meta‑substitution pattern that modulates intermolecular hydrogen‑bonding networks and dipole moments relative to the other regioisomers .

Physicochemical Characterization Separation Science Quality Control

Melting Point Differential: Solid-State Behavior Distinguishes Meta from Ortho Isomer

The meta-substituted compound (target) melts at 51–56 °C, whereas its ortho counterpart melts at 85–89 °C—a difference of approximately 30 °C . The lower melting range of 3-(1-aminoethyl)aniline reflects weaker crystal‑lattice packing interactions, likely due to the meta arrangement of the amino and aminoethyl groups that disrupts planar π‑stacking compared to the ortho isomer [1]. Melting point data for the para isomer are not uniformly reported, underscoring the limited characterization of that analog [2].

Crystallinity Formulation Science Storage Stability

Lipophilicity Contrast: LogP Values Reveal Distinct Partitioning Behavior

3-(1-Aminoethyl)aniline possesses a calculated logP value of approximately 0.69, substantially lower than the logP of 2.57 reported for both the ortho and para isomers [1]. This >1.8 log‑unit difference indicates that the meta isomer is markedly more hydrophilic than its regioisomers, a consequence of altered electron density and solvation around the amino groups when the substituent occupies the meta position .

Drug Design ADME Prediction Polymer Compatibility

Stereochemical Handle: Single Chiral Center Enables Enantioselective Synthesis

3-(1-Aminoethyl)aniline contains one stereogenic center at the α‑carbon of the aminoethyl group (undefined stereocenter count = 1) . In contrast, simpler achiral analogs such as m-phenylenediamine (CAS 108-45-2) lack this chiral handle entirely. The presence of the stereocenter permits resolution into (R)- and (S)-enantiomers (e.g., (S)-3-(1-aminoethyl)aniline, CAS 317830-29-8), which are commercially available as single‑enantiomer building blocks .

Asymmetric Catalysis Chiral Resolution Pharmaceutical Intermediates

Patent-Cited Utility: Documented Role in Advanced Epoxy Resin Formulations

3-(1-Aminoethyl)aniline is explicitly claimed as a component in multiple patent applications for epoxy resin compositions intended for electrical and electronic components (JP‑2021147613‑A, JP‑2021147614‑A, WO‑2021187235‑A1) . In contrast, the ortho and para isomers are not cited in these specific formulations. The meta‑substitution pattern is believed to provide optimal cross‑linking density and thermal stability in the cured resin matrix .

Polymer Chemistry Electronic Materials Adhesive Development

Procurement-Relevant Application Scenarios for 3-(1-Aminoethyl)aniline (CAS 129725-48-0)


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Medicinal chemistry groups requiring enantiomerically pure building blocks can leverage the intrinsic chirality of 3-(1-aminoethyl)aniline. Following resolution into (R)- or (S)-enantiomers, the compound serves as a versatile scaffold for constructing chiral amines, α‑methylbenzylamine derivatives, or heterocyclic cores . The lower logP of the meta isomer (0.69 vs. 2.57 for ortho/para) may also confer more favorable aqueous solubility during early‑stage biological screening [1].

Curing Agent or Hardener in High‑Performance Epoxy Resins

Electronics manufacturers developing advanced epoxy molding compounds, underfill materials, or printed circuit board coatings can utilize 3-(1-aminoethyl)aniline as a reactive amine hardener. Its meta‑substitution pattern has been specifically cited in patents (JP‑2021147613‑A, WO‑2021187235‑A1) for achieving desirable cross‑linking density and thermal stability in cured products . Procurement of the correct regioisomer is critical to reproducing the patented formulations.

Ligand Design for Coordination Polymers and Metal‑Organic Frameworks

Researchers exploring amine‑based coordination polymers or metal‑organic frameworks (MOFs) may find 3-(1-aminoethyl)aniline advantageous due to its dual primary amine groups and chiral center. The meta‑positioned aminoethyl side chain offers a distinct bite angle and steric profile compared to ortho and para analogs, potentially yielding novel network topologies or catalytic sites [2].

Quality Control and Reference Standard Procurement

Analytical laboratories tasked with verifying the identity and purity of regioisomeric mixtures require authentic samples of each isomer. The distinct boiling point (266.5 °C) and melting range (51–56 °C) of 3-(1-aminoethyl)aniline enable unambiguous chromatographic or thermal identification, making it a necessary reference material for method development and batch release testing .

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